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These application notes provide a comprehensive guide for utilizing the CRISPR-Cas9 gene-
editing tool to investigate the biosynthesis of acremine, a meroterpenoid with potential
pharmacological applications, in fungi such as Acremonium persicinum. The protocols outlined
below are adapted from established methods for CRISPR-Cas9-mediated gene editing in
filamentous fungi and are intended to serve as a foundational methodology for researchers
aiming to elucidate and engineer the acremine biosynthetic pathway.

Introduction

The clustered regularly interspaced short palindromic repeats (CRISPR) and CRISPR-
associated protein 9 (Cas9) system is a powerful and versatile genome-editing tool that has
revolutionized genetic research in a wide array of organisms, including filamentous fungi.[1][2]
[3][4] This technology enables precise and efficient targeted gene disruption, insertion, and
modification, making it an invaluable asset for studying the function of genes involved in
secondary metabolite biosynthesis.[5][6] Acremines are a class of fungal meroterpenoids with
complex chemical structures and interesting biological activities.[7][8][9] Understanding and
manipulating their biosynthetic pathway holds significant potential for the discovery of novel
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therapeutic agents. This document details the application of CRISPR-Cas9 to identify and
characterize the genes responsible for acremine production.

Putative Acremine Biosynthesis and Gene Targets

The biosynthesis of meroterpenoids like acremine typically involves enzymes from both
polyketide and terpene pathways.[7] A putative biosynthetic pathway for acremine P has been
proposed, suggesting a dehydro derivative of acremine Q as a precursor.[7] The core of
acremine biosynthesis likely involves a polyketide synthase (PKS) and a terpene cyclase,
followed by tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins.
These genes are often colocated in a biosynthetic gene cluster (BGC).

Potential gene targets for CRISPR-Cas9-mediated knockout to study acremine biosynthesis
include:

Polyketide Synthase (PKS): Responsible for the synthesis of the polyketide backbone.
o Terpene Cyclase: Catalyzes the cyclization of a prenyl pyrophosphate precursor.

o Geranylgeranyl Diphosphate (GGDP) Synthase: Provides the precursor for the terpene
moiety.

o FAD-dependent monooxygenases and P450 enzymes: Involved in oxidation and tailoring
steps.

o Regulatory Transcription Factors: Control the expression of the entire BGC.

Experimental Workflow Overview

The overall workflow for using CRISPR-Cas9 to study acremine biosynthesis genes involves
several key stages, from initial bioinformatics to the final analysis of metabolic profiles.
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CRISPR-Cas9 workflow for studying acremine biosynthesis.

Detailed Experimental Protocols
Protocol 1: sgRNA Design and CRISPR-Cas9 Vector
Construction

o Target Gene Selection: Identify putative genes within the acremine BGC using bioinformatics
tools like antiSMASH.

» SgRNA Design:

o Use online tools such as Eukaryotic Pathogen CRISPR gRNA Design Tool to design 20-
nucleotide sgRNA sequences targeting the coding region of the selected gene.[10]

o Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM), typically
5'-NGG-3' for Streptococcus pyogenes Cas9.[11][12]

o Perform a BLAST search against the fungal genome to ensure the sgRNA sequence is
unigue and has minimal off-target potential.

e Vector Construction:

o Synthesize the designed sgRNA oligonucleotides.
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o Clone the sgRNA into a fungal CRISPR-Cas9 expression vector. A common strategy
involves a vector containing a codon-optimized Cas9 gene under the control of a strong
constitutive promoter (e.g., gpdA) and an sgRNA expression cassette driven by a U6

promoter.[13]
o The vector should also contain a selection marker, such as hygromycin B resistance.

o For gene replacement strategies, a donor DNA template with homology arms flanking the

target gene can be included.[14]

Protocol 2: Protoplast Preparation and Transformation
of Acremonium

This protocol is adapted from methods developed for Acremonium chrysogenum and other
filamentous fungi.[15][16][17][18]

e Spore Suspension: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with
Acremonium spores and incubate for 2-3 days at 25°C with shaking to obtain young mycelia.

» Mycelia Digestion:
o Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

o Resuspend the mycelia in a lytic enzyme solution containing enzymes like cellulase and
chitinase in the osmotic stabilizer.

o Incubate for 2-4 hours at 30°C with gentle shaking.
» Protoplast Isolation:

o Filter the digested mycelial suspension through sterile glass wool to remove undigested
hyphae.

o Centrifuge the filtrate to pellet the protoplasts.

o Wash the protoplasts twice with STC buffer (Sorbitol, Tris-HCI, CaCl2).
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o Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10"8
protoplasts/mL.

e Transformation:

[¢]

To 100 pL of the protoplast suspension, add 5-10 pg of the CRISPR-Cas9 plasmid DNA.

[e]

Add 25 pL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.

Incubate on ice for 30 minutes.

o

[¢]

Add 1 mL of PEG solution and incubate at room temperature for 20 minutes.

Add 1 mL of STC buffer and mix.

[¢]

e Plating and Selection:

o Plate the transformation mixture onto regeneration medium (e.g., PDA with an osmotic
stabilizer) containing the appropriate selection agent (e.g., hygromycin B).

o Incubate at 25°C for 5-7 days until transformants appear.

Protocol 3: Screening and Verification of Transformants

o Genomic DNA Extraction: Isolate genomic DNA from putative transformants and the wild-
type strain.

e PCR Screening:
o Design primers flanking the sgRNA target site.

o Perform PCR on the genomic DNA. A successful gene knockout via non-homologous end
joining (NHEJ) may result in a small insertion or deletion (indel), which might not be visible
on a standard agarose gel.

o For gene replacement, one primer should anneal outside the homology arm and the other
within the selection marker cassette.
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e Sanger Sequencing: Sequence the PCR products from the flanking primers to confirm the
presence of indels at the target site.

Protocol 4: Analysis of Acremine Production

 Cultivation: Inoculate the confirmed knockout mutants and the wild-type strain into a
production medium known to support acremine biosynthesis.

o Metabolite Extraction:
o After a suitable incubation period, separate the mycelia from the culture broth.

o Extract the secondary metabolites from both the mycelia and the broth using an
appropriate organic solvent (e.g., ethyl acetate).

e HPLC Analysis:

o Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) using a
suitable column (e.g., C18) and a gradient elution method.

o Compare the chromatograms of the mutant strains with the wild-type. The absence or
significant reduction of a peak corresponding to acremine in the knockout mutant
indicates the targeted gene's involvement in its biosynthesis.

e Mass Spectrometry (MS) Analysis: Confirm the identity of the peaks of interest by Liquid
Chromatography-Mass Spectrometry (LC-MS) analysis.

CRISPR-Cas9 Mechanism of Action

The CRISPR-Cas9 system functions by inducing a double-strand break (DSB) at a specific
genomic locus, which is then repaired by the cell's endogenous repair mechanisms.
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Mechanism of CRISPR-Cas9 gene editing.

Hypothetical Acremine Biosynthesis Pathway
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The following diagram illustrates a hypothetical acremine biosynthesis pathway with potential
gene targets for CRISPR-Cas9 knockout.
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Hypothetical acremine biosynthesis pathway with gene targets.
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Data Presentation
ble 1: [ . | I ffici .

Number of
Number of Knockout
Target Gene Protoplasts o
Transformants Efficiency (%)
Transformed
pksA 1x10"8 50 60
terpS 1x10"8 45 55
oxiR 1x1078 62 65
Negative Control 1x10"8 75 0

Table 2: qRT-PCR Analysis of Gene Expression in

Knockout Mutants

Relative Gene Expression

Strain Target Gene (Fold Change vs. Wild-
Type)

Wild-Type pksA 1.00

ApksA pksA Not Detected

Wild-Type terpS 1.00

AterpS terpS Not Detected

Table 3: Acremine Production in Wild-Type and

Knockout Strains

Strain Acremine Titer (mg/L) % of Wild-Type Production
Wild-Type 150.5+12.3 100%

ApksA Not Detected 0%

AterpS Not Detected 0%

AoxiR 25.1+45 16.7%
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Conclusion

The application of CRISPR-Cas9 technology provides a robust framework for the functional
characterization of genes involved in acremine biosynthesis. By systematically knocking out
candidate genes within the putative BGC, researchers can elucidate the role of each gene,
map the biosynthetic pathway, and potentially engineer strains for enhanced production of
acremine or the generation of novel derivatives. The protocols and data presented here serve
as a comprehensive guide for initiating such studies, paving the way for advancements in
natural product discovery and metabolic engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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